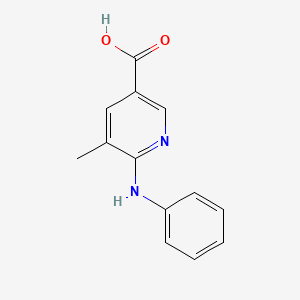

5-Methyl-6-(phenylamino)nicotinic acid

Description

5-Methyl-6-(phenylamino)nicotinic acid is a nicotinic acid derivative characterized by a methyl group at position 5 of the pyridine ring and a phenylamino substituent at position 4. This structural configuration influences its physicochemical properties, such as solubility and polymorphism, as well as its biological activity. Modifications like the phenylamino group aim to enhance target specificity and reduce adverse effects.

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

6-anilino-5-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H12N2O2/c1-9-7-10(13(16)17)8-14-12(9)15-11-5-3-2-4-6-11/h2-8H,1H3,(H,14,15)(H,16,17) |

InChI Key |

IUYSAXCKOWFIMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1NC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(phenylamino)nicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids and palladium catalysts under mild and functional group-tolerant conditions .

Another approach involves the multicomponent synthesis of nicotinic acid derivatives. This method includes the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids. The reaction typically occurs in ethanol at room temperature, leading to the formation of nicotinic acid derivatives .

Industrial Production Methods

Industrial production methods for 5-Methyl-6-(phenylamino)nicotinic acid are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, are likely applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(phenylamino)nicotinic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential . Its derivatives are under investigation for:

- Anti-inflammatory Properties : Research indicates that 5-Methyl-6-(phenylamino)nicotinic acid exhibits significant anti-inflammatory effects. It has been shown to modulate cytokine production in immune cells, which is crucial for developing treatments for inflammatory diseases.

- Analgesic Effects : The compound has demonstrated analgesic properties in animal models, suggesting its potential use in pain management therapies.

- Antimicrobial Activity : Studies have reported that this compound exhibits antimicrobial activity against various pathogens, indicating its potential as an antimicrobial agent.

Biological Research

5-Methyl-6-(phenylamino)nicotinic acid serves as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical assays. Notably, it has shown selective toxicity towards cancer cells in vitro, with IC50 values indicating effective cytotoxicity against human pancreatic adenocarcinoma cell lines while sparing normal cells .

Industrial Applications

In the industrial sector, this compound is utilized in the development of advanced materials. Its incorporation into polymers and coatings enhances properties such as thermal stability and resistance to degradation, making it valuable in material science applications.

Anticancer Activity Study

A study demonstrated the anticancer efficacy of 5-Methyl-6-(phenylamino)nicotinic acid against pancreatic adenocarcinoma cells. The compound exhibited IC50 values of 0.051 µM against BxPC-3 cells and 0.066 µM against Panc-1 cells, indicating potent cytotoxicity compared to normal fibroblasts (IC50 = 0.36 µM) . These findings suggest a promising avenue for developing targeted cancer therapies.

Anti-inflammatory Mechanism Investigation

In another study, the anti-inflammatory effects were evaluated through cytokine assays where the compound significantly reduced TNF-alpha production in lipopolysaccharide-stimulated macrophages. This highlights its potential role in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-Methyl-6-(phenylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may act on nicotinic acid receptors, influencing various metabolic pathways. The compound’s effects are mediated through its role as a precursor to nicotinamide coenzymes, which are crucial in redox reactions and cellular metabolism .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Polymorphism: The phenylamino group in the target compound likely promotes specific crystal packing arrangements. shows that substituents on the phenyl ring (e.g., in fenamates like Tolfenamic Acid) influence polymorphism and coformer interactions. Bulkier groups like phenylamino may reduce polymorphic diversity compared to smaller substituents (e.g., methyl) .

- Reactivity: The amino group in the phenylamino substituent may enhance nucleophilicity, enabling conjugation reactions, whereas methylsulfanyl or trifluoromethyl groups alter electronic properties and metabolic stability .

Research Findings and Implications

- Therapeutic Potential: The phenylamino group’s balance of hydrophobicity and reactivity positions 5-Methyl-6-(phenylamino)nicotinic acid as a candidate for further pharmacokinetic studies, particularly in hyperlipidemia.

- Comparative Limitations : While fluorinated derivatives offer metabolic stability, their synthesis and cost (e.g., 5-Methyl-6-(trifluoromethyl)nicotinic acid) may limit scalability compared to the target compound .

- Future Directions: Structural hybrids (e.g., combining phenylamino with hydrophilic groups) could optimize solubility and activity.

Biological Activity

5-Methyl-6-(phenylamino)nicotinic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

5-Methyl-6-(phenylamino)nicotinic acid features a nicotinic acid backbone with a methyl group at the 5-position and a phenylamino group at the 6-position. This unique structural arrangement contributes to its distinct chemical properties and biological activities, making it a subject of interest in drug development.

1. Antimicrobial Properties

Research indicates that 5-Methyl-6-(phenylamino)nicotinic acid exhibits significant antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound suggest potent antibacterial effects, comparable to established antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1-2 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | 150 |

These findings highlight its potential as a therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties , particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that it may act as a ligand for nicotinic acetylcholine receptors (nAChRs), modulating neurotransmission and providing protective effects against neuronal damage .

3. Anticancer Activity

Preliminary studies indicate that 5-Methyl-6-(phenylamino)nicotinic acid may possess anticancer properties . It has been shown to induce apoptosis in cancer cell lines, suggesting potential mechanisms involving the modulation of cell cycle progression and inhibition of tumor growth. Further research is needed to elucidate these mechanisms and evaluate its efficacy in clinical settings.

The biological activity of 5-Methyl-6-(phenylamino)nicotinic acid can be attributed to several mechanisms:

- Receptor Interaction : The compound interacts with nAChRs, influencing neurotransmitter release and neuronal excitability, which is crucial for its neuroprotective effects.

- Inhibition of Nucleic Acid Synthesis : Similar to other alkaloids, it may interfere with bacterial nucleic acid synthesis, contributing to its antimicrobial activity .

- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways, leading to programmed cell death.

Case Studies and Research Findings

Several studies have highlighted the biological activities of 5-Methyl-6-(phenylamino)nicotinic acid:

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at low concentrations, establishing its potential as an antimicrobial agent .

- Neuroprotection in Animal Models : In vivo studies using animal models of neurodegeneration showed that administration of this compound improved cognitive function and reduced neuronal loss .

- Cancer Cell Line Assays : In vitro assays revealed that the compound significantly reduced viability in multiple cancer cell lines, indicating its potential as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.